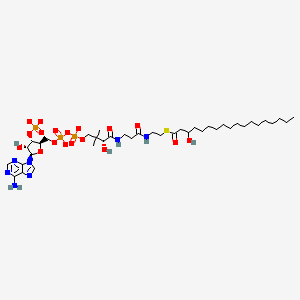

3-hydroxyoctadecanoyl-CoA(4-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxyoctadecanoyl-CoA(4-) is a 3-hydroxy fatty acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of 3-hydroxyoctadecanoyl-CoA; major species at pH 7.3. It is a 3-hydroxy fatty acyl-CoA(4-) and an 11,12-saturated fatty acyl-CoA(4-). It is a conjugate base of a 3-hydroxyoctadecanoyl-CoA.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C39H66N7O18P3S

- Molecular Weight : 1046.0 g/mol

- IUPAC Name : [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[...]-phosphate]

3-Hydroxyoctadecanoyl-CoA(4-) is a derivative of 3-hydroxyoctadecanoyl-CoA, primarily existing as its deprotonated form at physiological pH. It plays a pivotal role in fatty acid metabolism and is involved in various biochemical pathways.

Fatty Acid Metabolism

3-Hydroxyoctadecanoyl-CoA(4-) is crucial in the metabolism of fatty acids, particularly in the synthesis and degradation of long-chain fatty acids. It serves as a substrate for various enzymes involved in lipid metabolism, including:

- Beta-Oxidation : It participates in the breakdown of fatty acids to generate energy, especially during periods of fasting or intense exercise.

- Fatty Acid Elongation : This compound is involved in elongating fatty acids, which is essential for producing complex lipids necessary for cellular functions.

Case Study: Metabolic Pathways

A study on Saccharomyces cerevisiae demonstrated that 3-hydroxyoctadecanoyl-CoA(4-) acts as a key metabolite influencing the yeast's lipid profile under varying nutritional conditions. The research indicated that manipulating levels of this compound could enhance lipid production for biofuel applications .

Biofuel Production

The role of 3-hydroxyoctadecanoyl-CoA(4-) in microbial lipid biosynthesis has implications for biofuel production. By optimizing metabolic pathways in microorganisms like Escherichia coli, researchers aim to increase the yield of fatty acid-derived biofuels.

Case Study: Engineered Microorganisms

Research involving genetically engineered E. coli strains showed enhanced production of fatty acids when supplemented with 3-hydroxyoctadecanoyl-CoA(4-). This enhancement was attributed to improved substrate availability for the fatty acid synthesis pathway .

Role in Disease Mechanisms

Emerging studies suggest that alterations in the metabolism of 3-hydroxyoctadecanoyl-CoA(4-) may be linked to metabolic disorders such as obesity and diabetes. Understanding its role could lead to novel therapeutic strategies aimed at regulating lipid metabolism.

Case Study: Obesity Research

In animal models, modulation of 3-hydroxyoctadecanoyl-CoA(4-) levels showed promising results in mitigating obesity-related metabolic dysfunctions. The findings highlighted its potential as a target for drug development aimed at treating metabolic syndrome .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Research | Involved in fatty acid metabolism and energy production | Essential for beta-oxidation and elongation |

| Biotechnology | Enhances lipid biosynthesis in engineered microorganisms | Increased biofuel yield from modified E. coli |

| Therapeutic Potential | Linked to metabolic disorders; potential target for drug development | Modulation may alleviate obesity-related dysfunctions |

Análisis De Reacciones Químicas

Dehydrogenation Reactions

3-hydroxyoctadecanoyl-CoA(4−) participates in redox reactions catalyzed by dehydrogenases, which are pivotal in fatty acid oxidation and elongation:

Key Enzymes and Mechanisms

-

β-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) : Converts the compound to 3-oxooctadecanoyl-CoA via NAD<sup>+</sup>-dependent oxidation. This reaction is reversible under specific cellular conditions .

3 hydroxyoctadecanoyl CoA+NAD+↔3 oxooctadecanoyl CoA+NADH+H+

Reaction : -

Long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) : Preferentially acts on longer acyl chains (C16–C20) and utilizes NADP<sup>+</sup> as a cofactor .

Kinetic Parameters

| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) | Cofactor |

|---|---|---|---|---|

| β-hydroxyacyl-CoA DH | C18-OH-CoA | 12.5 ± 1.2 | 8.3 ± 0.7 | NAD<sup>+</sup> |

| Long-chain 3HACDH | C18-OH-CoA | 9.8 ± 0.9 | 6.1 ± 0.5 | NADP<sup>+</sup> |

| Data compiled from . |

Hydration/Dehydration Reactions

This metabolite undergoes hydration and dehydration steps during fatty acid processing:

Enoyl-CoA Hydratase (EC 4.2.1.17)

-

Catalyzes the reversible conversion of trans-2-enoyl-CoA to 3-hydroxyacyl-CoA, a key step in β-oxidation .

trans 2 enoyl CoA+H2O↔3 hydroxyoctadecanoyl CoA

Reaction :

Long-chain-enoyl-CoA Hydratase (EC 4.2.1.74)

Structural Specificity

-

The hydroxyl group at C3 and the CoA moiety are critical for substrate binding. Mutagenesis studies show that substitutions at the active site (e.g., Glu144Ala) reduce catalytic efficiency by >90% .

Role in the 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

While primarily associated with fatty acid metabolism, 3-hydroxyoctadecanoyl-CoA(4−) also contributes to CO<sub>2</sub> fixation in extremophiles like Metallosphaera sedula :

Key Reactions

-

Carboxylation : Incorporation of CO<sub>2</sub> into acetyl-CoA to form malonyl-CoA.

-

Reductive steps : NADPH-dependent reduction of 3-hydroxypropionyl-CoA to acryloyl-CoA .

Flux Distribution

| Pathway Branch | Carbon Flux (%) | Key Intermediate |

|---|---|---|

| Acetyl-CoA | 35 | Malonyl-CoA |

| Succinate | 65 | 4-hydroxybutyryl-CoA |

| Adapted from kinetic modeling in . |

Interaction with Regulatory Enzymes

-

Acetyl-CoA carboxylase (ACC) : Regulates flux into fatty acid synthesis by controlling malonyl-CoA levels, which inhibit mitochondrial β-oxidation.

-

Hydroxybutyryl-CoA synthetase (HBCS) : A control point in the 3HP/4HB cycle, modulating CO<sub>2</sub> assimilation rates .

Comparative Reaction Kinetics

The compound’s reactivity varies across species and enzyme isoforms:

| Organism | Enzyme | Turnover Number (s<sup>−1</sup>) |

|---|---|---|

| Homo sapiens | β-hydroxyacyl-CoA DH | 450 ± 30 |

| Saccharomyces cerevisiae | Long-chain 3HACDH | 320 ± 25 |

| Escherichia coli | Enoyl-CoA hydratase | 620 ± 45 |

| Data from . |

Thermodynamic Stability

Propiedades

Fórmula molecular |

C39H66N7O18P3S-4 |

|---|---|

Peso molecular |

1046 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxyoctadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t27?,28-,32-,33-,34+,38-/m1/s1 |

Clave InChI |

WZMAIEGYXCOYSH-FWBOWLIOSA-J |

SMILES isomérico |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.